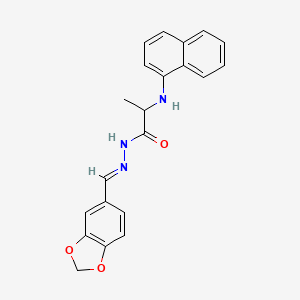
N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide, also known as BNPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BNPP is a hydrazide derivative of 1,3-benzodioxole, which is a heterocyclic organic compound that contains two fused benzene rings with a dioxole ring between them.
Wirkmechanismus
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes or proteins that are essential for the growth and survival of cancer cells, tuberculosis bacteria, or fungi. N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and repair, which leads to the accumulation of DNA damage and cell death. N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide has also been shown to inhibit the growth of mycobacteria by targeting the cell wall biosynthesis pathway.
Biochemical and Physiological Effects
N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide has been shown to have biochemical and physiological effects on various cell types. In cancer cells, N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In tuberculosis bacteria, N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide has been shown to inhibit cell growth, reduce the viability of intracellular bacteria, and enhance the activity of rifampicin, a first-line antibiotic. In fungi, N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide has been shown to inhibit the growth of Candida albicans and Aspergillus fumigatus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide in lab experiments is its high potency and selectivity towards cancer cells, tuberculosis bacteria, and fungi. This makes N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide a promising candidate for the development of new drugs or therapies for these diseases. Another advantage of using N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide is its fluorescent properties, which allow for easy detection and visualization of the compound in biological samples. However, one of the limitations of using N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide. One direction is to optimize the synthesis method of N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide to improve its yield and purity. Another direction is to investigate the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide in more detail to identify its molecular targets and pathways. This will provide insights into the design of more potent and selective N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide derivatives. Another direction is to explore the use of N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Finally, the potential use of N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide in diagnostic imaging and biosensing applications should also be explored.
Synthesemethoden
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide involves the reaction of 2-naphthylamine and 1,3-benzodioxole-5-carboxaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced with hydrazine hydrate to produce N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide. The yield of N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide has been shown to exhibit anticancer, antitubercular, and antifungal activities. In materials science, N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide has been used as a precursor for the synthesis of fluorescent dyes and as a building block for the construction of metal-organic frameworks. In analytical chemistry, N'-(1,3-benzodioxol-5-ylmethylene)-2-(1-naphthylamino)propanohydrazide has been used as a reagent for the determination of trace amounts of copper ions in water samples.
Eigenschaften
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(naphthalen-1-ylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-14(23-18-8-4-6-16-5-2-3-7-17(16)18)21(25)24-22-12-15-9-10-19-20(11-15)27-13-26-19/h2-12,14,23H,13H2,1H3,(H,24,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWXJWMUBSRSRW-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC2=C(C=C1)OCO2)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC2=C(C=C1)OCO2)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-1-YL)amino]propanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)

![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone](/img/structure/B5710647.png)
![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)




![10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5710730.png)